8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzhydrylpiperazine moiety with a benzothiazolylsulfanyl group, linked to a dimethylpurine core. Its intricate molecular architecture suggests diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzhydrylpiperazine Moiety: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.
Introduction of the Benzothiazolylsulfanyl Group: The benzothiazole ring is introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with an ethyl halide to form the desired ethylbenzothiazole intermediate.
Coupling with the Dimethylpurine Core: The final step involves coupling the previously synthesized intermediates with a dimethylpurine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole and purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole and purine moieties are known to interact with various biological pathways, potentially affecting cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzyl-1-piperazinyl)-3,3-dimethyl-2-butanone dihydrochloride
- 4-(4-Benzyl-1-piperazinyl)-5-(1,1’-biphenyl)-4-ylthieno(2,3-d)pyrimidine
- 3-(1,3-Benzothiazol-2-yl)-2-pyrazinecarboxamide
Uniqueness
8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
674817-73-3 |
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Molecular Formula |
C33H33N7O2S2 |
Molecular Weight |
623.79 |
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H33N7O2S2/c1-36-29-28(30(41)37(2)33(36)42)40(21-22-43-32-34-25-15-9-10-16-26(25)44-32)31(35-29)39-19-17-38(18-20-39)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,27H,17-22H2,1-2H3 |
InChI Key |
PIXNNJRTPJHDNG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NC7=CC=CC=C7S6 |
solubility |
not available |
Origin of Product |
United States |
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